N-[3-(propionylamino)phenyl]-2-furamide
Description
N-[3-(Propionylamino)phenyl]-2-furamide is a synthetic organic compound characterized by a furanamide backbone substituted with a propionylamino group at the 3-position of the phenyl ring. This structure confers unique physicochemical properties, such as moderate polarity due to the amide and furan moieties.
Properties
IUPAC Name |
N-[3-(propanoylamino)phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-2-13(17)15-10-5-3-6-11(9-10)16-14(18)12-7-4-8-19-12/h3-9H,2H2,1H3,(H,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCVRYZHYAMDIAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogs with Furanamide Backbones
N-(Benzoylphenyl)-5-(3-Hydroxyphenyl)-2-Furamide (3a and 3b)
- Structure: These derivatives share the 2-furamide core but replace the propionylamino group with a benzoylphenyl substituent.
- Synthesis: Synthesized from methyl-5-(3-hydroxyphenyl)furan-2-carboxylate, differing from the target compound’s pathway, which likely involves propionylation of a 3-aminophenyl precursor.
N-Phenyl-2-Furohydroxamic Acid (Compound 11)
- Structure: Features a hydroxamic acid group instead of the propionylamino substituent. This modification increases chelating capacity, relevant for antioxidant or metalloenzyme inhibition .
- Activity : Demonstrated antioxidant properties in DPPH and β-carotene assays, suggesting that furanamide derivatives with electron-donating groups may enhance radical scavenging .
Analogs with Varied Backbone Substitutions
2-Phenoxy-N-[3-(Propionylamino)Phenyl]Butanamide (CAS 925599-32-2)
- Structure: Replaces the furanamide with a phenoxybutanamide chain while retaining the N-[3-(propionylamino)phenyl] group.
- Physicochemical Properties :
2-[(3-Fluorophenyl)Amino]-N-Phenylpropanamide
Compounds with Propionylamino Modifications
Antithrombotic Coumarin Derivatives
- Structure: Features a coumarin core with a propionylamino-ethyl substituent.
- Activity: Demonstrated antithrombotic effects via plasminogen activator inhibition, highlighting the role of propionylamino groups in modulating biological activity .
- Divergence : Unlike the target compound, the coumarin scaffold enables π-π stacking interactions critical for binding serine proteases .
Data Table: Key Comparative Properties
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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